Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC18908161
Molecular Formula: C24H22ClN3O3S
Molecular Weight: 468.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22ClN3O3S |
|---|---|
| Molecular Weight | 468.0 g/mol |
| IUPAC Name | ethyl 2-benzylsulfanyl-5-(4-chlorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C24H22ClN3O3S/c1-3-31-23(30)18-14(2)26-21-20(19(18)16-9-11-17(25)12-10-16)22(29)28-24(27-21)32-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,26,27,28,29) |
| Standard InChI Key | BVFOZWWHNLLZAH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)NC(=N2)SCC4=CC=CC=C4)C |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate pyrimidine derivatives with sulfur-containing benzyl groups. The general synthetic pathway includes:
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Formation of the Pyrido[2,3-d]pyrimidine Core:
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Starting materials such as substituted pyrimidines are cyclized under controlled conditions to yield the fused heterocyclic framework.
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Introduction of Substituents:
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The benzylsulfanyl group is introduced via nucleophilic substitution using benzylthiol or related reagents.
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The chlorophenyl group is incorporated through electrophilic aromatic substitution or via pre-functionalized starting materials.
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Esterification:
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The carboxylic acid group is esterified using ethanol and acidic catalysts to form the ethyl ester derivative.
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These steps are optimized to ensure high yields and purity of the final product.
Structural Characterization
The compound is characterized using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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and NMR spectra confirm the presence of aromatic protons, methyl groups, and ester functionalities.
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Fourier Transform Infrared Spectroscopy (FTIR):
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Key absorption bands include:
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C=O stretching (~1730 cm),
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C-S stretching (~700 cm),
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Aromatic C-H stretching (~3100 cm).
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Mass Spectrometry (MS):
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Molecular ion peaks correspond to the calculated molecular weight.
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X-ray Crystallography:
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Confirms the three-dimensional structure and bond angles within the fused pyridopyrimidine system.
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Applications in Research
This compound has potential applications in:
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Drug Development:
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Its structure can be modified to optimize pharmacokinetic properties.
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Material Science:
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Sulfur-containing heterocycles contribute to unique electronic properties for material applications.
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Synthetic Chemistry:
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It serves as an intermediate for synthesizing other biologically active molecules.
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